molecular formula C11H12O5 B1425183 [2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid CAS No. 18801-06-4

[2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid

Cat. No.: B1425183
CAS No.: 18801-06-4
M. Wt: 224.21 g/mol
InChI Key: JFZYXMGBNUAUKL-UHFFFAOYSA-N
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Description

[2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid is an organic compound with the molecular formula C11H12O5 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a methoxy group at the para position and an oxoethoxy group at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid can be achieved through several methods. One common approach involves the multicomponent condensation of 4-methoxyphenylglyoxal, Meldrum’s acid, and other reagents. This reaction typically proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

[2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenylacetic acid: This compound has a similar structure but lacks the oxoethoxy group.

    4-Methoxyphenylacetic acid: Similar to [2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid but without the oxo group.

    2-(4-Methoxyphenyl)ethanol: This compound has a hydroxyl group instead of the oxoethoxy group.

Uniqueness

The presence of both the methoxy and oxoethoxy groups in this compound makes it unique compared to its analogs.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-15-9-4-2-8(3-5-9)10(12)6-16-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZYXMGBNUAUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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